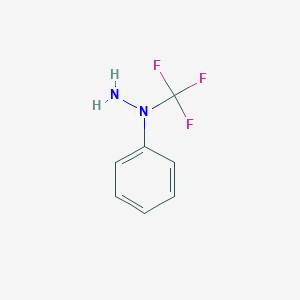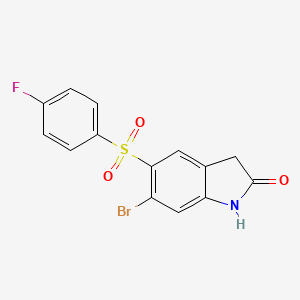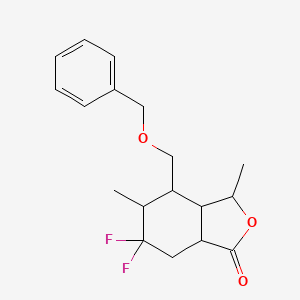
1-Phenyl-1-(trifluoromethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-(trifluoromethyl)hydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a phenyl group attached to a hydrazine moiety, which also contains a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trifluoromethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1-(trifluoromethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
1-Phenyl-1-(trifluoromethyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism by which 1-Phenyl-1-(trifluoromethyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in enzyme inhibition and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylphenylhydrazine: Similar structure but with variations in the position of the trifluoromethyl group.
1,1-Bis(trifluoromethyl)hydrazine: Contains two trifluoromethyl groups, leading to distinct reactivity and applications
Uniqueness: 1-Phenyl-1-(trifluoromethyl)hydrazine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer specific chemical and biological properties. Its ability to participate in diverse reactions and its applications in various fields highlight its significance in scientific research and industry .
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
1-phenyl-1-(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H,11H2 |
Clave InChI |
YAWCMQIRPKCWKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)


![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)


![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)

![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
